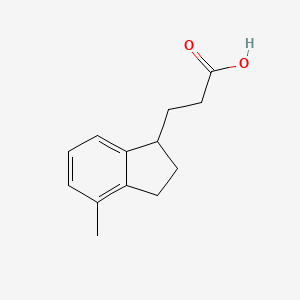
3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid is an organic compound with a unique structure that includes an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation over palladium on carbon or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it useful in studying biochemical pathways.
Industry: Used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which 3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indene moiety allows the compound to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene-1-methanamine: Shares the indene structure but differs in functional groups.
2-Methylpropanoic acid: Similar in having a propanoic acid moiety but lacks the indene structure
Uniqueness
3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid is unique due to its combination of the indene moiety with a propanoic acid group, providing distinct chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
62677-96-7 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(4-methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid |
InChI |
InChI=1S/C13H16O2/c1-9-3-2-4-12-10(5-7-11(9)12)6-8-13(14)15/h2-4,10H,5-8H2,1H3,(H,14,15) |
InChI Key |
FFCPBUUBYIBZLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(C2=CC=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide](/img/structure/B14511985.png)

![2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)](/img/structure/B14511996.png)

![N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14512018.png)
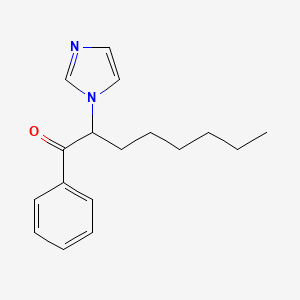
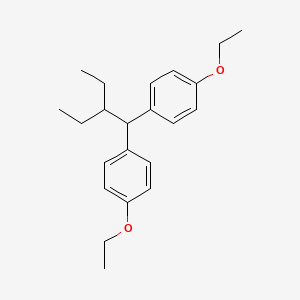
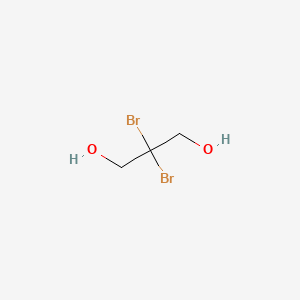
phosphanium chloride](/img/structure/B14512051.png)
![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)
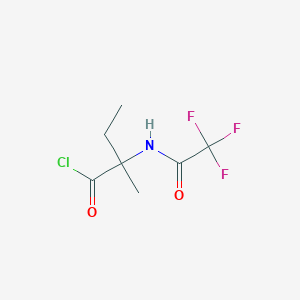
![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)
![Hexahydropyridazino[3,4-c]pyridazine-3,6(2H,4H)-dione](/img/structure/B14512072.png)
